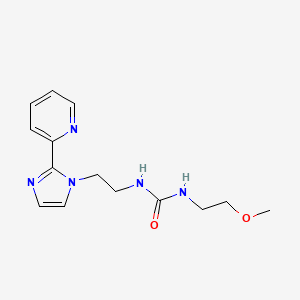

1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-21-11-8-18-14(20)17-7-10-19-9-6-16-13(19)12-4-2-3-5-15-12/h2-6,9H,7-8,10-11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRFKNUKTRBPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCCN1C=CN=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyridine-imidazole intermediate: This step involves the reaction of 2-bromoethyl pyridine with imidazole in the presence of a base such as potassium carbonate.

Introduction of the methoxyethyl group: The intermediate is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group.

Formation of the urea moiety: Finally, the compound is treated with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine and imidazole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea in cancer therapy. Research indicates that compounds with similar structures can inhibit key signaling pathways involved in tumor growth. For instance, derivatives of imidazole have been shown to target c-KIT mutations, which are prevalent in gastrointestinal stromal tumors (GISTs) and other cancers . The ability to inhibit c-KIT suggests that this compound may also possess similar anticancer properties.

Inhibition of Kinases

The compound's structural features position it as a potential inhibitor of various kinases, including those involved in cancer progression. The imidazole and pyridine rings can serve as scaffolds for binding to kinase active sites, thereby blocking their activity. This is particularly relevant for kinases like CSNK2A, which play crucial roles in cell proliferation and survival .

Anti-inflammatory Properties

Compounds containing imidazole rings have been investigated for their anti-inflammatory effects. The inhibition of p38 mitogen-activated protein (MAP) kinase by related compounds suggests that 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea could exhibit similar properties, making it a candidate for treating inflammatory diseases .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Laufer et al. (2004) | Identified imidazole derivatives as potent p38 MAP kinase inhibitors | Suggests potential for anti-inflammatory applications |

| Ziegler et al. (2009) | Explored structure-activity relationships of similar compounds | Provides insight into optimizing efficacy against cancer targets |

| ACS Journal of Medicinal Chemistry | Investigated novel chemical series with imidazole scaffolds | Highlights the importance of structural modifications for enhanced activity |

Wirkmechanismus

The mechanism of action of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Pyridyl vs.

- Benzimidazole vs. Imidazole : The benzimidazole ring in enhances planarity and π-stacking capacity compared to the simpler imidazole in the target compound.

- Anticonvulsant Activity : The E-configuration and intramolecular hydrogen bonding in highlight the importance of urea conformation for biological activity, a feature likely relevant to the target compound.

Urea Derivatives with Antifungal and Antiviral Activity

Nitrofuran-containing ureas (e.g., compounds 2 and 3 in ) demonstrate antifungal activity against Candida albicans (MIC = 8–16 µg/mL). While the target compound lacks a nitrofuran group, its urea-pyridyl-imidazole scaffold may mimic hydrogen-bonding interactions critical for fungal enzyme inhibition.

In , urea derivatives like 130 and 132 showed strong binding energies (-9.2 to -10.1 kcal/mol) against SARS-CoV-2 main protease (Mpro), suggesting the target compound’s urea and heterocyclic groups could similarly engage with viral proteases.

Physicochemical and Pharmacokinetic Insights

- Hydrogen Bonding : The urea carbonyl and NH groups enable strong hydrogen bonding, as seen in , where intramolecular N–H⋯N interactions stabilize the bioactive conformation.

- Metabolic Stability : The pyridyl-imidazole moiety may undergo CYP450-mediated oxidation, necessitating structural optimization for drug development .

Biologische Aktivität

1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridine ring and an imidazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be summarized as follows:

- IUPAC Name : 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

- Molecular Formula : C_{16}H_{20}N_{4}O_{2}

- Molecular Weight : 304.36 g/mol

The compound's mechanism of action is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the imidazole and pyridine rings facilitate binding to specific biological targets, potentially modulating their activity. For example, compounds with similar structures have been shown to inhibit kinases, which play crucial roles in signaling pathways associated with cancer and other diseases .

Biological Activities

Recent studies have highlighted several biological activities associated with 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea:

Anticancer Activity

Research indicates that compounds containing imidazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest . The specific activity of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea against cancer cells remains to be thoroughly investigated.

Antiviral Properties

Compounds similar to this urea derivative have been studied for their antiviral activity against viruses such as SARS-CoV-2. The structural features contribute to binding interactions that inhibit viral replication . While direct evidence for this specific compound's antiviral efficacy is limited, the potential for such activity exists based on structural analogs.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, imidazole derivatives are known to interact with protein kinases, which are pivotal in regulating cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 1-(2-methoxyethyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.